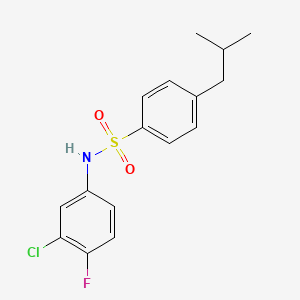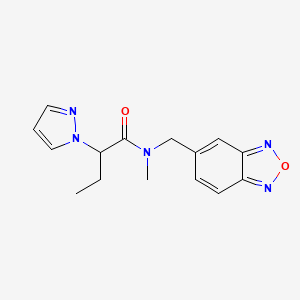![molecular formula C18H23N3O2 B5622625 N'-benzyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B5622625.png)
N'-benzyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C16H23N3O2 It is a derivative of ethylenediamine, featuring both benzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The compound can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Conversion of the nitrophenyl group to an aminophenyl group.
Substitution: Formation of nitro or halogenated derivatives.
Condensation: Formation of Schiff bases or imines.
Scientific Research Applications
N’-benzyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitrophenyl group can also facilitate interactions with biological membranes, enhancing its cellular uptake and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-benzylethylenediamine: Lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
N-benzyl-N,N-dimethylethylenediamine: Similar structure but without the nitrophenyl group, leading to different reactivity and applications.
N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine: Similar but lacks the benzyl group, affecting its overall properties and uses.
Uniqueness
N’-benzyl-N,N-dimethyl-N’-[(4-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler analogs.
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-19(2)12-13-20(14-16-6-4-3-5-7-16)15-17-8-10-18(11-9-17)21(22)23/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVJEAWGUXYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5622543.png)
![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-propyl-1H-benzimidazole](/img/structure/B5622558.png)
![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B5622560.png)


![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)
![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5622601.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5622611.png)
![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
